Field: This application falls under the field of Oncology .
Summary of the Application: GSK126 is an inhibitor of the enzyme EZH2 (Enhancer of zeste homolog 2), which is frequently overexpressed in various cancer types . The therapeutic potential of EZH2 inhibitors like GSK126 is currently being explored .
Methods of Application: In cancer research, GSK126 is used to suppress EZH2 activity. This results in increased numbers of myeloid-derived suppressor cells (MDSC) and fewer CD4+ and IFNγ+ CD8+ T cells, which are involved in antitumor immunity .
Results or Outcomes: Suppressing EZH2 activity using GSK126 resulted in increased numbers of MDSC and fewer CD4+ and IFNγ+ CD8+ T cells . Addition of a neutralizing antibody against the myeloid differentiation antigen GR-1 or gemcitabine/5-fluorouracil–depleted MDSCs alleviated MDSC-mediated immunosuppression and increased CD4+ and CD8+ T-cell tumor infiltration and GSK126 therapeutic efficacy .
Field: This application falls under the field of Endocrinology .
Summary of the Application: Researchers have investigated the potential of small molecule inhibitors like GSK126, which target the EZH2 methyltransferase protein, to stimulate β-cell regeneration in type 1 diabetes (T1D) .
Methods of Application: In diabetes research, GSK126 is used to inhibit the EZH2 protein, with the aim of stimulating β-cell regeneration .
Field: This application falls under the field of Biochemistry .
Summary of the Application: GSK126 has been used in research studying dysregulated lipid metabolism in cancer cells .
Methods of Application: In this research, GSK126 treatment led to broad shifts in glucose, amino acid, and lipid metabolism .
Results or Outcomes: Lipid synthesis was strengthened manifested by the increasing abundance of unsaturated fatty acids . SCD1 and ELOVL2 were regulated by H3K27me3 at gene regulatory region, and upregulated by EZH2 knockdown and inhibitors .
Field: This application falls under the field of Immunology .
Summary of the Application: GSK126 has been used in combination with pomalidomide to induce B-cell differentiation in EZH2 Gain-of-Function Mutant Diffuse Large B-Cell Lymphoma .
Methods of Application: In this research, GSK126 was used in combination with pomalidomide. The combination treatment was found to synergistically inhibit tumor growth through inducing B-cell maturation and apoptosis in EZH2 gain-of-function mutant DLBCL .
Results or Outcomes: RNA sequencing analyses revealed that co-treatment with GSK126 and pomalidomide induced specific gene sets involved in B-cell differentiation and apoptosis. Synergistic growth inhibition and B-cell differentiation were further validated in xenograft mouse models .
Field: This application falls under the field of Tumor Biology and Immunology .
Summary of the Application: GSK126 has been found to suppress antitumor immunity by driving the production of myeloid-derived suppressor cells .
Methods of Application: In this research, GSK126 was used to suppress EZH2 activity, which resulted in increased numbers of myeloid-derived suppressor cells (MDSC) and fewer CD4+ and IFNγ+ CD8+ T cells .
Field: This application falls under the field of Plant Biology .
Summary of the Application: GSK126 has been used in research studying the adventitious root induction in Larix kaempferi, a type of larch .
Methods of Application: In this research, stem bases were treated with 0.01 μM GSK126 during the early-stage of adventitious root (AR) regeneration .
Results or Outcomes: Treating stem bases with 0.01 μM GSK126 during early-stage AR regeneration expedited the developmental process and enhanced the rooting rate . This study lays the foundation for a deeper understanding of the roles by H3K27me3 and polycomb repressive complex 2 in the AR regeneration of larch cuttings .
GSK126 is a selective small molecule inhibitor of the enhancer of zeste homolog 2, or EZH2, which is a histone methyltransferase involved in the regulation of gene expression through chromatin remodeling. The compound has a molecular weight of 526.7 Da and its chemical formula is C₃₁H₃₈N₆O₂. GSK126 exhibits a high affinity for EZH2 with a binding affinity (Ki) of approximately 93 picomolar, demonstrating over 150-fold selectivity against EZH1 and more than 1000-fold selectivity against other human methyltransferases, including both SET-domain-containing and non-SET-domain-containing enzymes . This selectivity makes GSK126 an important tool in studying the biological functions of EZH2 and its role in various cancers.
GSK126 functions primarily through competitive inhibition of S-adenosylmethionine, the substrate for EZH2. In biochemical assays, GSK126 has been shown to inhibit the methylation of histone H3 at lysine 27 (H3K27), leading to decreased levels of H3K27 trimethylation (H3K27me3), a marker associated with gene repression . The inhibition of EZH2 activity by GSK126 reactivates silenced genes that are normally repressed by the Polycomb Repressive Complex 2 (PRC2), thereby influencing cellular proliferation and differentiation.
GSK126 has demonstrated significant biological activity in various cancer models. It inhibits the proliferation of B-cell lymphoma cells, particularly those harboring mutations in EZH2, such as Y641N, Y641F, and A677G. In xenograft models, GSK126 effectively reduced tumor growth in mice with EZH2 mutant diffuse large B-cell lymphoma (DLBCL) and enhanced survival rates . Additionally, GSK126 has been shown to restore expression levels of genes like ARNTL in ovarian cancer cells, enhancing their sensitivity to chemotherapy agents like cisplatin .
The synthesis of GSK126 involves several steps that include the formation of its core structure through reactions involving heterocyclic indole derivatives. The specific synthetic pathway has been detailed in patents and literature, highlighting methods that yield high purity and yield of the compound . The synthesis typically requires careful control of reaction conditions to ensure optimal formation of the desired product.
GSK126 is predominantly used in research settings to study the role of EZH2 in cancer biology. Its applications include:
Studies involving GSK126 have focused on its interaction with various cellular pathways and other therapeutic agents. For instance, combination treatments with GSK126 and pomalidomide have shown altered cell plasticity and lineage regulation in hematopoietic cells . Furthermore, GSK126's impact on metabolic pathways has been explored, revealing its influence on glucose and lipid metabolism in cancer cells .
Several compounds exhibit similar mechanisms of action as GSK126, primarily targeting histone methyltransferases or related epigenetic regulators. Below is a comparison highlighting their uniqueness:
GSK126 stands out due to its exceptional selectivity for EZH2 over other methyltransferases, making it a valuable tool for dissecting the specific roles of this enzyme in cancer biology.
GSK126 represents a significant advancement in the field of histone methyltransferase inhibitors, specifically targeting the enhancer of zeste homolog 2 enzyme [1]. This compound has garnered considerable attention from medicinal chemists and researchers due to its exceptional selectivity and potency against its target protein [2]. The molecule belongs to the class of methylindoles and exhibits remarkable structural complexity that directly correlates with its biological activity [1].
GSK126 possesses the molecular formula C₃₁H₃₈N₆O₂, indicating a complex organic structure containing thirty-one carbon atoms, thirty-eight hydrogen atoms, six nitrogen atoms, and two oxygen atoms [1] [2]. The compound exhibits a molecular weight of 526.7 grams per mole, as computed by PubChem computational methods [1]. The exact mass of GSK126 is determined to be 526.30562448 Daltons, with an identical monoisotopic mass value [1]. These precise molecular parameters are critical for analytical identification and quantitative analysis in research applications [3].
The Chemical Abstracts Service number for GSK126 is 1346574-57-9, providing a unique identifier for this compound in chemical databases and literature [1] [4]. The molecular weight places GSK126 within the range typical for small molecule therapeutic compounds, making it suitable for various pharmaceutical applications [2].
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₈N₆O₂ |
| Molecular Weight | 526.7 g/mol |
| Exact Mass | 526.30562448 Da |
| Monoisotopic Mass | 526.30562448 Da |
| CAS Number | 1346574-57-9 |
The structural architecture of GSK126 is characterized by a complex arrangement featuring an indole core system substituted with multiple functional groups [1]. The International Union of Pure and Applied Chemistry name for this compound is 1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide [1] [4]. This nomenclature reflects the intricate substitution pattern present in the molecule.
The compound contains several key structural elements that contribute to its biological activity [13]. The indole ring system serves as the central scaffold, with a secondary butyl group at the 1-position providing stereochemical specificity [1]. The molecule possesses one defined stereocenter, specifically at the secondary carbon of the butyl substituent, which adopts the S-configuration [1] [4]. This stereochemical arrangement is crucial for the compound's selectivity and potency against its target enzyme [2].
The carboxamide functionality at the 4-position of the indole ring is connected to a substituted pyridone moiety through a methylene linker [1]. Additionally, a piperazine-substituted pyridine group is attached at the 6-position of the indole core [1] [4]. These structural features collectively contribute to the molecule's ability to interact specifically with the enhancer of zeste homolog 2 enzyme binding site [10].
The Simplified Molecular Input Line Entry System representation of GSK126 is CCC@HN1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5=C(C=C(NC5=O)C)C)C [1]. The International Chemical Identifier Key for this compound is FKSFKBQGSFSOSM-QFIPXVFZSA-N, providing a unique computational identifier [1] [4].
GSK126 exhibits a topological polar surface area of 91.3 square angstroms, indicating moderate polarity [1]. The molecule contains three hydrogen bond donor sites and five hydrogen bond acceptor sites, contributing to its interaction potential with biological targets [1]. The compound possesses seven rotatable bonds, suggesting conformational flexibility that may be important for target binding [1].
| Structural Parameter | Value |
|---|---|
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 7 |
| Topological Polar Surface Area | 91.3 Ų |
| Heavy Atom Count | 39 |
| Stereochemical Centers | 1 (S-configuration) |
| Molecular Complexity | 972 |
GSK126 manifests as a white crystalline solid under standard laboratory conditions [13] [15]. The compound demonstrates excellent stability when stored at minus twenty degrees Celsius, maintaining its integrity for at least four years under these conditions [15]. This stability profile makes GSK126 suitable for long-term storage and research applications [16].
The solubility characteristics of GSK126 vary significantly depending on the solvent system employed [2] [15]. In dimethyl sulfoxide, the compound exhibits solubility ranging from 5 to 12.5 milligrams per milliliter, with some sources reporting values up to 23.73 millimolar concentration requiring ultrasonic assistance [5] [18]. Ethanol provides moderate solubility for GSK126, with concentrations ranging from 4 to 7.6 milligrams per milliliter achievable [15] [18]. The compound remains essentially insoluble in aqueous systems, which is typical for lipophilic organic molecules of this structural class [15] [18].
For preparation of aqueous solutions, GSK126 should first be dissolved in dimethyl formamide before dilution with the desired aqueous buffer [15]. Using this methodology, concentrations of approximately 0.5 milligrams per milliliter can be achieved in a 1:1 solution of dimethyl formamide and phosphate-buffered saline at physiological pH [15]. However, aqueous solutions should not be stored for more than one day due to stability concerns [15].
The compound exhibits characteristic ultraviolet-visible absorption maxima at 235 and 283 nanometers [15]. These spectroscopic properties are useful for analytical quantification and purity assessment [15]. The XLogP3-AA value of 3.9 indicates that GSK126 possesses moderate lipophilicity, which is favorable for cellular permeability while maintaining reasonable aqueous solubility [1].
Stability studies have demonstrated that GSK126 maintains its chemical integrity under various storage conditions [16]. The compound shows stability at room temperature for short-term storage periods of up to two hours, with accuracy and precision values remaining within acceptable analytical ranges [16]. Long-term stability at minus twenty degrees Celsius for two months shows some degradation, particularly at low concentrations, but remains within acceptable limits for most research applications [16].
| Physical Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Storage Temperature | -20°C |
| Stability | ≥4 years at -20°C |
| DMSO Solubility | 5-12.5 mg/mL |
| Ethanol Solubility | 4-7.6 mg/mL |
| Water Solubility | Insoluble |
| UV-Vis λmax | 235, 283 nm |
| XLogP3-AA | 3.9 |
The synthesis of GSK126 has been the subject of considerable research effort aimed at developing efficient and cost-effective preparation methods [6]. The original synthetic approach, as described in the literature, involves a multi-step sequence beginning with readily available starting materials [6]. However, this methodology has been recognized as having significant limitations, including lengthy reaction sequences and the requirement for chiral resolution techniques [6].
A comprehensive synthetic route has been developed that addresses many of the shortcomings of earlier approaches [6]. This improved methodology begins with 2,5-dibromobenzoic acid as the starting material, which undergoes nitration with concentrated nitric acid in concentrated sulfuric acid at elevated temperatures ranging from 60 to 130 degrees Celsius to yield 2,5-dibromo-3-nitrobenzoic acid [6]. The optimal reaction temperature for this transformation is between 80 and 110 degrees Celsius [6].
The nitrobenzoic acid intermediate is subsequently converted to its methyl ester through treatment with acid in methanol under heating conditions [6]. Suitable acids for this esterification include concentrated sulfuric acid, concentrated hydrochloric acid, or concentrated nitric acid, with reaction temperatures maintained between 30 and 120 degrees Celsius [6]. The preferred temperature range for this step is 30 to 80 degrees Celsius [6].
Reduction of the nitro group is accomplished using various reducing agents including iron powder, zinc powder, or tin(II) chloride in the presence of acid and appropriate solvents [6]. The reducing agent is typically employed in a 2 to 10-fold molar excess relative to the substrate, with a 4-fold excess being preferred [6]. Suitable solvents for this reduction include methanol, ethanol, or dichloromethane, while hydrochloric acid or glacial acetic acid serve as the acidic medium [6]. The reaction temperature for this step ranges from 20 to 120 degrees Celsius, with 50 to 80 degrees Celsius being optimal [6].
The resulting amine intermediate undergoes alkylation with allyl bromide in the presence of base and solvent to introduce the allyl functionality [6]. Suitable bases include sodium hydride, potassium carbonate, or potassium hydroxide, while solvents such as dimethyl formamide, dimethyl sulfoxide, or dichloromethane are employed [6]. The molar ratio of substrate, allyl bromide, and base is typically 1:1-4:2-10, with 1:2:4 being preferred [6]. Reaction temperatures range from 25 to 100 degrees Celsius, with 50 to 90 degrees Celsius being optimal [6].
The key cyclization step to form the indole ring system is achieved through palladium-catalyzed intramolecular coupling [6]. This transformation employs organic bases such as sodium acetate or potassium acetate, along with palladium catalysts including palladium chloride, palladium acetate, or bis(triphenylphosphine)palladium dichloride [6]. Phase transfer catalysts such as tetrabutylammonium bromide, tetrabutylammonium chloride, or tetrabutylammonium fluoride are utilized to facilitate the reaction [6]. Ligands including triphenyl phosphite or bis(triphenylphosphine)propane enhance the catalytic efficiency [6].
Chiral control is introduced through the use of (R)-isobutanol, which reacts with p-toluenesulfonyl chloride to form the corresponding tosylate [6]. This activated intermediate subsequently undergoes nucleophilic substitution with the indole substrate in the presence of base to install the desired stereochemistry [6]. Suitable bases for this transformation include sodium hydride, potassium carbonate, potassium hydroxide, or sodium hydroxide [6]. Solvents such as dimethyl formamide, dimethyl sulfoxide, tetrahydrofuran, or dichloromethane are employed [6].
Hydrolysis of the methyl ester is accomplished using hydroxide bases including sodium hydroxide, lithium hydroxide, or potassium hydroxide in solvents such as methanol, ethanol, dichloromethane, or tetrahydrofuran [6]. The resulting carboxylic acid undergoes amide coupling with 3-aminomethyl-4,6-dimethyl-2-hydroxypyridine using coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide or dicyclohexylcarbodiimide in dimethyl formamide [6].
The final step involves Suzuki coupling with 2-(piperazin-1-yl)pyridine-5-boronic acid pinacol ester using palladium catalysts in 1,4-dioxane and water as the solvent system [6]. Suitable catalysts include [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride dichloromethane complex or tetrakis(triphenylphosphine)palladium(0) [6].
This improved synthetic methodology offers several advantages over previous approaches, including reduced step count, elimination of chiral resolution requirements, and improved overall efficiency [6]. The synthetic route demonstrates good yields and reproducibility across the multiple transformation steps [6].
| Synthetic Step | Key Reagents | Conditions |
|---|---|---|
| Nitration | Concentrated HNO₃/H₂SO₄ | 80-110°C |
| Esterification | MeOH/H₂SO₄ | 30-80°C |
| Reduction | Fe powder/HCl | 50-80°C |
| Alkylation | Allyl bromide/K₂CO₃ | 50-90°C |
| Cyclization | Pd catalyst/base | 80-110°C |
| Chiral Installation | (R)-isobutanol/TsCl | 20-50°C |
| Hydrolysis | NaOH/MeOH | Room temperature |
| Amide Coupling | EDC/DMF | 60-80°C |
| Suzuki Coupling | Pd catalyst/dioxane/H₂O | Reflux |
GSK126 functions as a potent and highly selective inhibitor of Enhancer of Zeste Homolog 2 methyltransferase activity through direct enzymatic inhibition [1] [2]. The compound demonstrates exceptional binding affinity with an apparent inhibition constant of 0.5-3 nanomolar against both wild-type and mutant EZH2 proteins [2] [3]. This remarkable potency places GSK126 among the most effective EZH2 inhibitors developed for therapeutic applications.
The inhibition mechanism operates through direct interference with the catalytic activity of the EZH2 methyltransferase domain. GSK126 effectively blocks the trimethylation of lysine 27 on histone H3, which represents the primary enzymatic function of EZH2 within the Polycomb Repressive Complex 2 [1] [4]. The compound demonstrates concentration-dependent reduction of H3K27me3 levels with half-maximal inhibitory concentrations ranging from 7-252 nanomolar across various cell lines [2].
The molecular basis of inhibition involves disruption of the natural methylation process whereby EZH2 transfers methyl groups from S-adenosyl methionine to target histone substrates. GSK126 prevents this essential enzymatic reaction, leading to global reduction in H3K27me3 levels and subsequent reactivation of silenced Polycomb Repressive Complex 2 target genes [3] [5].
The structural basis of GSK126 binding to EZH2 has been elucidated through high-resolution crystallographic studies and molecular docking analyses [6] [7]. GSK126 binds within the active site pocket of the EZH2 SET domain, specifically occupying the region where the natural cofactor S-adenosyl methionine normally associates [6].
Crystal structure analysis reveals that GSK126 adopts a distinct binding conformation within the EZH2 active site [6]. The pyridone head group of GSK126 forms critical hydrogen bonds with the backbone carbonyl oxygen and amide nitrogen of tryptophan 624, directly mimicking the binding interactions normally established by S-adenosyl methionine [6]. The compound's indole body region establishes additional stabilizing interactions with residues within the substrate binding channel.
Key binding interactions include hydrogen bond formation between the pyridone moiety and the main chain of tryptophan 624, positioning GSK126 to compete directly with S-adenosyl methionine for occupancy of this critical binding site [6] [7]. The compound's extended tail region, comprising linked pyridine and piperazine rings, projects toward the solvent-accessible surface, representing a unique structural feature that distinguishes GSK126 from other pyridone-based inhibitors [6].
Molecular docking studies demonstrate that GSK126 forms two primary hydrogen bonds with EZH2: one between the oxygen atom of GSK126 and the nitrogen of arginine 304, and another between a different oxygen atom and the nitrogen of tyrosine 809 [7]. These interactions contribute to the high-affinity binding observed in biochemical assays.
GSK126 exhibits competitive inhibition kinetics with respect to the natural cofactor S-adenosyl methionine, representing the primary mechanism by which the compound disrupts EZH2 methyltransferase activity [2] [3] [8]. This competitive relationship indicates that GSK126 and S-adenosyl methionine compete for binding to the same or overlapping sites within the EZH2 active site.
The S-adenosyl methionine competitive nature of GSK126 has been definitively established through kinetic analysis studies [2] [9]. As GSK126 concentration increases, progressively higher concentrations of S-adenosyl methionine are required to achieve half-maximal enzymatic activity, consistent with classical competitive inhibition patterns. This relationship demonstrates that GSK126 directly occupies the S-adenosyl methionine binding pocket within the EZH2 SET domain.
In contrast to its competitive relationship with S-adenosyl methionine, GSK126 demonstrates non-competitive inhibition with respect to peptide substrates [3] [10]. This differential competitive profile indicates that GSK126 binding does not directly interfere with substrate peptide binding sites, but rather prevents catalysis by blocking cofactor availability.
The mechanistic implications of S-adenosyl methionine competitive inhibition extend beyond simple binding competition. By occupying the S-adenosyl methionine binding site, GSK126 prevents the formation of the ternary complex required for methyl transfer, effectively blocking the entire methylation reaction [9]. This mechanism ensures that EZH2 enzymatic activity is completely abrogated in the presence of sufficient GSK126 concentrations.
GSK126 demonstrates exceptional selectivity for EZH2 over related methyltransferase enzymes, representing a critical advantage for therapeutic applications [2] [11] [12]. The compound exhibits greater than 150-fold selectivity for EZH2 over its closest paralog EZH1, with an inhibitory concentration of 680 nanomolar against EZH1 compared to 9.9 nanomolar against EZH2 [11] [13].
Comprehensive selectivity profiling reveals that GSK126 maintains greater than 1000-fold selectivity for EZH2 over a panel of 20 other human methyltransferases, including both SET-domain-containing and non-SET-domain-containing enzymes [2] [11]. This remarkable selectivity profile encompasses diverse methyltransferase families, including protein arginine methyltransferases, histone lysine methyltransferases, and other chromatin-modifying enzymes.
| Methyltransferase Target | IC50 (nM) | Selectivity vs EZH2 |
|---|---|---|
| EZH2 | 9.9 | 1 |
| EZH1 | 680 | 69-fold |
| SETD1A | >100,000 | >10,000-fold |
| SETD7 | >100,000 | >10,000-fold |
| PRMT1 | >100,000 | >10,000-fold |
| PRMT3 | >100,000 | >10,000-fold |
| DOT1L | >100,000 | >10,000-fold |
| SMYD2 | >100,000 | >10,000-fold |
The molecular basis of selectivity stems from specific structural features within the EZH2 SET domain that accommodate GSK126 binding. Crystal structure analysis reveals that residue cysteine 663 in EZH2, which is replaced by serine 664 in EZH1, contributes to the observed selectivity difference [6]. This single amino acid difference appears to influence the binding affinity and explains the preferential inhibition of EZH2 over EZH1.
Broad selectivity studies have confirmed that GSK126 does not significantly inhibit other protein classes, including kinases, G-protein coupled receptors, ion channels, and transporters [10]. This comprehensive selectivity profile indicates that GSK126 effects are specifically mediated through EZH2 inhibition rather than off-target interactions with other cellular proteins.